(S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine
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Overview
Description
(S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine is a chiral amine compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reductive amination of the corresponding ketone using a chiral amine donor and a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions to optimize yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of biocatalysts, such as transaminases, has also been explored for the industrial synthesis of this compound, offering a more environmentally friendly and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines, depending on the specific reaction conditions.
Substitution: Various substituted amines or ethers, depending on the nucleophile used.
Scientific Research Applications
(S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral drugs.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which (S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
1-(3-Methoxyphenyl)-2-methylpropan-1-amine: A structurally similar compound with a different substitution pattern on the butane chain.
1-(3-Methoxyphenyl)-3-aminobutane: Another related compound with a different functional group arrangement.
Uniqueness
(S)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific chiral configuration and the presence of the methoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S)-1-(3-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9,12H,7,13H2,1-3H3/t12-/m0/s1 |
InChI Key |
GEYGFTICBPSPQV-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC(=CC=C1)OC)N |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
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